Regioisomeric Log D Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched Molecular Pairs
In a systematic comparison of matched molecular pairs across the AstraZeneca compound collection, the 1,3,4-oxadiazole regioisomer consistently exhibited approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. This lower log D was accompanied by significant improvements in metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility [1]. Therefore, a 1,2,4-oxadiazole analog bearing an identical 2-chloro-6-fluorobenzyl and carboxylate group—such as 5-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342742-59-9) —cannot replicate the drug-like property profile conferred by the 1,3,4-regioisomeric arrangement of the target compound.
| Evidence Dimension | Lipophilicity (log D) — regioisomeric comparison of matched molecular pairs |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole regioisomer: ~1 order of magnitude lower log D (consistent across matched pairs in AstraZeneca collection) |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer (matched pair): ~1 order of magnitude higher log D |
| Quantified Difference | Approximately 10-fold difference in log D (~1 log unit) favoring the 1,3,4-isomer |
| Conditions | Matched molecular pair analysis across the AstraZeneca corporate compound collection; log D measured at pH 7.4 |
Why This Matters
For procurement decisions, selecting the wrong regioisomer (1,2,4- instead of 1,3,4-) would introduce an approximately 10-fold increase in lipophilicity, potentially compromising metabolic stability and increasing hERG liability, making it unsuitable as a direct substitute in medicinal chemistry campaigns targeting orally bioavailable candidates.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
